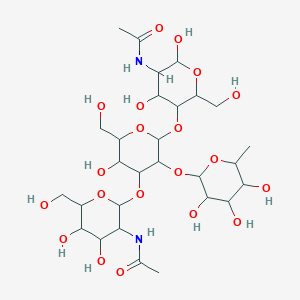
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position The borinic acid moiety is attached via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methylpyridine.
Formation of Sulfanyl Linkage: The pyridine derivative is reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.
Borinic Acid Formation: The intermediate product is then treated with a boron-containing reagent, such as boronic acid or boron trihalides, to form the borinic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the borinic acid moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified borinic acid derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid has several applications in scientific research:
Biology: The compound may be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid involves its interaction with molecular targets such as enzymes or receptors. The borinic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also play a role in binding interactions, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is unique due to the presence of both the sulfanyl and borinic acid functionalities
Eigenschaften
Molekularformel |
C6H7BClNOS |
|---|---|
Molekulargewicht |
187.46 g/mol |
IUPAC-Name |
(5-chloro-6-methylpyridin-3-yl)-sulfanylborinic acid |
InChI |
InChI=1S/C6H7BClNOS/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
InChI-Schlüssel |
LDPDGKGIBPZCHK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)C)Cl)(O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


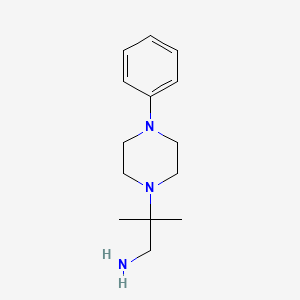
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
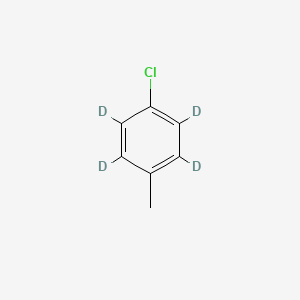
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
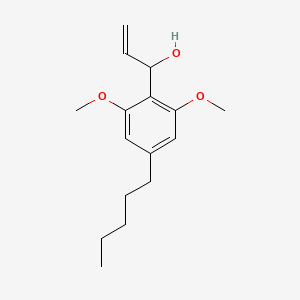

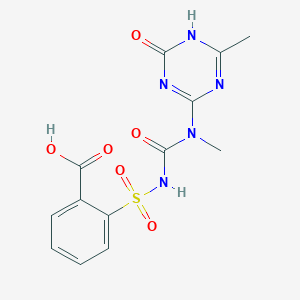
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
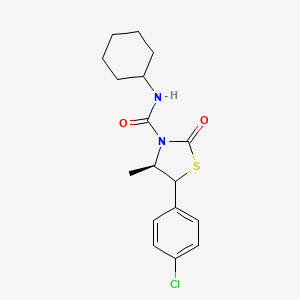
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
